(2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one
Description
The compound “(2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one” is a synthetic small molecule characterized by a conjugated enone backbone ((2Z)-prop-2-en-1-one) with two key substituents:
- Arylpiperazine moiety: A 3-chloro-5-(trifluoromethyl)pyridine group is linked to a piperazine ring via an ethoxy bridge.
- Chlorophenyl group: A 4-chlorophenyl substituent at the ketone terminus contributes to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
The compound’s stereochemistry (Z-configuration) and extended conjugation system may further dictate its interaction with biomolecular targets, though specific mechanistic data remain to be elucidated.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-[3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2F3N3O2/c28-22-7-5-20(6-8-22)25(36)9-4-19-2-1-3-23(16-19)37-15-14-34-10-12-35(13-11-34)26-24(29)17-21(18-33-26)27(30,31)32/h1-9,16-18H,10-15H2/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVNGUOQFJUDPZ-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC(=C2)C=CC(=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=CC(=C2)/C=C\C(=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl and 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives. These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with arylpiperazine derivatives and enone-containing molecules. Key comparisons include:
1. MK45 (RTC6)
- Structure: Features a thiophene-substituted butanone linked to a 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine .
- Key Differences: Core: MK45 lacks the (Z)-enone backbone, instead utilizing a saturated butanone chain. Substituents: Thiophene vs. chlorophenyl group; this alters electronic properties (thiophene is π-excessive) and may shift target selectivity.
- Bioactivity : MK45’s synthesis focused on central nervous system (CNS) receptor modulation, suggesting the target compound’s piperazine-pyridine motif could similarly target neurotransmitter receptors .
2. Ferroptosis-Inducing Compounds (FINs)
- Structure: Natural (e.g., artemisinin) and synthetic FINs often incorporate electrophilic enones or quinones to trigger lipid peroxidation .
- The Z-enone configuration could enhance Michael acceptor reactivity, a feature critical in pro-ferroptotic compounds like erastin .
3. Plant-Derived Bioactive Enones
- Structure: Curcuminoids and chalcones share conjugated enones but lack synthetic substituents like trifluoromethyl .
- Key Differences: Synthetic modifications in the target compound (e.g., piperazine, chloro groups) likely enhance metabolic stability compared to natural enones, which are prone to rapid degradation.
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity: The trifluoromethyl and chloro groups increase logP values compared to non-halogenated analogues, favoring blood-brain barrier penetration but risking hepatotoxicity .
- Synthetic Accessibility: The compound’s multi-step synthesis (e.g., piperazine coupling, Z-selective enone formation) contrasts with simpler plant-derived enones, which are extractable but less tunable .
Table 1: Comparative Analysis of Structural and Bioactive Features
Biological Activity
The compound (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one, often referred to as a chalcone derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound includes a chalcone backbone with various substituents that enhance its biological activity. The presence of the trifluoromethyl group and the piperazine moiety are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H24ClF3N4O |
| Molecular Weight | 487.93 g/mol |
| CAS Number | 338406-46-5 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the Chalcone Skeleton : Condensation reactions between appropriate aldehydes and ketones.
- Introduction of Functional Groups : Utilizing electrophilic aromatic substitution to introduce the trifluoromethyl and piperazine groups.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest, preventing cancer cell proliferation.
Antimicrobial Activity
The compound also displays significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as certain fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity essential for microbial survival.
Neuropharmacological Effects
Research indicates potential neuroprotective effects , suggesting that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It may modulate neurotransmitter receptors, influencing neurological pathways.
Study 1: Anticancer Activity
In a study published in Cancer Letters, this compound was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. Apoptotic markers such as caspase activation were observed.
Study 2: Antimicrobial Efficacy
A research article in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, highlighting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The compound’s synthesis involves coupling a piperazine derivative (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) with a prop-2-en-1-one backbone. outlines a method using HOBt (hydroxybenzotriazole), TBTU (tetramethyluronium tetrafluoroborate), NEt₃ (triethylamine), and anhydrous DMF under nitrogen, achieving ~70% yield. To optimize yields:
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- X-ray crystallography (SHELXL/SHELXS software for refinement; ).
- NMR spectroscopy : Compare aromatic proton signals (e.g., δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) with similar piperazine derivatives ().
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 594.12). Discrepancies in spectral data may indicate stereochemical impurities (e.g., Z/E isomerism in the propenone moiety) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in stereochemical assignments?
If experimental data (e.g., NOESY NMR or X-ray) conflict with predicted Z-configuration:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy-minimized structures.
- Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data.
- Use molecular docking to assess biological activity implications of stereochemical errors (e.g., altered binding to kinase targets) .
Q. What strategies are recommended for analyzing biological activity discrepancies across assays?
Conflicting results (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Metabolic instability : Test compound stability in liver microsomes (e.g., human S9 fraction assays).
- Solubility limitations : Use DLS (dynamic light scattering) to assess aggregation in PBS.
- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding. Adjust assay conditions (e.g., add 0.01% Tween-80 to improve solubility) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability ( ).
- Piperazine linker optimization : Test ethylene glycol spacers (as in ) versus rigid bicyclic systems (e.g., norbornane; ) for conformational effects.
- Biological assays : Prioritize enzyme inhibition (e.g., kinase IC₅₀) and cellular uptake studies (Caco-2 permeability) .
Data Analysis & Experimental Design
Q. What statistical approaches are critical for dose-response studies?
- Use non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Apply Hill slope analysis to detect cooperative binding (slope >1 suggests positive cooperativity).
- Validate with replicates (n ≥ 3) and report 95% confidence intervals. Outliers may indicate compound degradation or assay interference (e.g., autofluorescence) .
Q. How should researchers design crystallization trials for X-ray studies?
- Screen solvent systems : Start with methanol/water or DMSO/ethyl acetate gradients.
- Use seed crystals from similar compounds ( ) to induce nucleation.
- Optimize via high-throughput robotics (e.g., Gryphon LCP) and analyze with SHELXD for phase resolution .
Comparative & Mechanistic Studies
Q. What distinguishes this compound’s mechanism from structurally similar analogs?
Compared to analogs with thiophene or triazole substituents ():
- The trifluoromethylpyridine group enhances lipophilicity (logP ~3.5 vs. ~2.8 for chlorophenyl derivatives).
- The propenone moiety enables covalent binding to cysteine residues (confirmed via MS/MS after tryptic digestion).
- Piperazine flexibility may reduce off-target binding versus rigid scaffolds () .
Q. How can researchers address low reproducibility in biological assays?
- Standardize cell culture conditions (e.g., passage number, serum batch).
- Pre-treat compounds with Chelex resin to remove trace metals.
- Include positive controls (e.g., staurosporine for kinase assays) and validate with orthogonal readouts (e.g., Western blot vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
